2-Bromo-3-methylbut-2-enenitrile
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Overview
Description
2-Bromo-3-methylbut-2-enenitrile is an organic compound with the molecular formula C5H6BrN It is a nitrile derivative with a bromine atom and a methyl group attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-methylbut-2-enenitrile can be synthesized through several methods. One common approach involves the bromination of 3-methylbut-2-enenitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or a peroxide. The reaction typically takes place in a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The choice of solvent and reaction conditions can be optimized for yield and purity, and the process may be scaled up using continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methylbut-2-enenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2) to form different derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: The nitrile group can participate in addition reactions with various electrophiles, such as hydrogenation to form amines or hydrolysis to form carboxylic acids.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Potassium tert-butoxide (KOtBu): Used for elimination reactions.
Hydrogen gas (H2) with a catalyst: Used for hydrogenation reactions.
Acidic or basic conditions: Used for hydrolysis reactions.
Major Products Formed
3-Methylbut-2-ene: Formed through elimination reactions.
3-Methylbutanenitrile: Formed through substitution reactions.
3-Methylbutanoic acid: Formed through hydrolysis of the nitrile group.
Scientific Research Applications
2-Bromo-3-methylbut-2-enenitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and other advanced materials.
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and potential drug candidates.
Chemical Biology: The compound can be used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methylbut-2-enenitrile depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes a bimolecular elimination (E2) mechanism, where a base abstracts a proton, leading to the formation of a double bond and the elimination of the bromine atom .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylbut-2-enenitrile: Similar structure but with the bromine atom at a different position.
2-Bromo-3-methylbut-1-enenitrile: Similar structure but with the double bond at a different position.
2-Chloro-3-methylbut-2-enenitrile: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-Bromo-3-methylbut-2-enenitrile is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both a bromine atom and a nitrile group makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.
Properties
IUPAC Name |
2-bromo-3-methylbut-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN/c1-4(2)5(6)3-7/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFSQGCVHPIBHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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